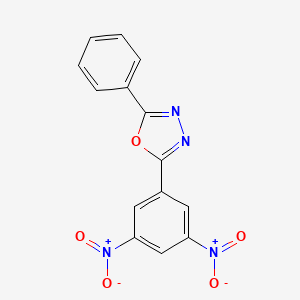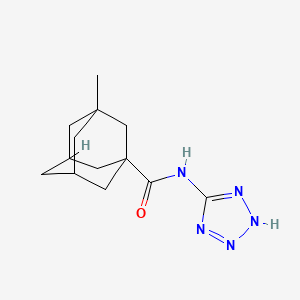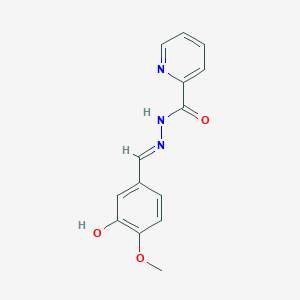![molecular formula C18H18N2O2S B3864204 5-ethoxy-2-({[2-(2-pyridinyl)ethyl]amino}methylene)-1-benzothiophen-3(2H)-one](/img/structure/B3864204.png)
5-ethoxy-2-({[2-(2-pyridinyl)ethyl]amino}methylene)-1-benzothiophen-3(2H)-one
Overview
Description
5-ethoxy-2-({[2-(2-pyridinyl)ethyl]amino}methylene)-1-benzothiophen-3(2H)-one is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as EAB-515, and it has been shown to exhibit various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of EAB-515 involves the inhibition of the protein kinase CK2. This enzyme is involved in various cellular processes, including cell growth and proliferation. By inhibiting CK2, EAB-515 can prevent the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
EAB-515 has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. Additionally, EAB-515 has been shown to induce apoptosis, which is a process of programmed cell death that is important for maintaining the balance between cell growth and cell death.
Advantages and Limitations for Lab Experiments
One advantage of using EAB-515 in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation. Additionally, EAB-515 has been found to be relatively non-toxic, making it a potential candidate for further development. However, one limitation of using EAB-515 is that it is a synthetic compound, which may limit its potential applications in the field of medicine.
Future Directions
There are several future directions that could be explored in relation to EAB-515. One potential direction is to further investigate its anti-cancer properties and determine its efficacy in treating different types of cancer. Additionally, future research could focus on optimizing the synthesis method to improve the yield and purity of EAB-515. Finally, further studies could explore the potential applications of EAB-515 in other areas, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, EAB-515 is a synthetic compound that has potential applications in the field of medicine. It has been shown to exhibit anti-cancer properties and reduce inflammation, making it a potential treatment for various diseases. While there are limitations to using EAB-515, future research could explore its potential applications in other areas and optimize its synthesis method.
Scientific Research Applications
EAB-515 has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. Additionally, EAB-515 has been found to have anti-inflammatory effects, making it a potential treatment for various inflammatory diseases.
properties
IUPAC Name |
5-ethoxy-2-(2-pyridin-2-ylethyliminomethyl)-1-benzothiophen-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-22-14-6-7-16-15(11-14)18(21)17(23-16)12-19-10-8-13-5-3-4-9-20-13/h3-7,9,11-12,21H,2,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAGDTSGGDTDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SC(=C2O)C=NCCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-5-ethoxy-2-({[2-(pyridin-2-yl)ethyl]amino}methylidene)-1-benzothiophen-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3864123.png)
![4-nitrobenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B3864126.png)

![2,4-dibromo-6-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B3864133.png)



![2-[2-(4-nitrobenzylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B3864157.png)
![N'-[4-(methylthio)benzylidene]nicotinohydrazide](/img/structure/B3864158.png)


![1-(2-furyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B3864185.png)
![N'-[3-(2,4-dinitrophenoxy)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B3864191.png)
